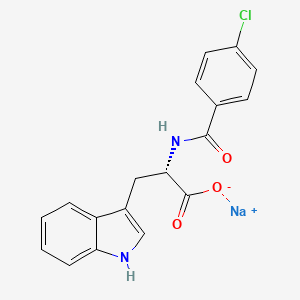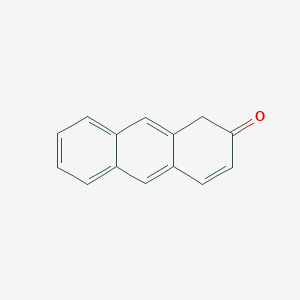
2(1H)-Anthracenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Anthracenone is an organic compound belonging to the class of anthracene derivatives It is characterized by a ketone functional group attached to the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Anthracenone typically involves the oxidation of anthracene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes anthracene to this compound under controlled conditions. Another approach involves the use of potassium permanganate (KMnO4) in an alkaline medium, which also yields this compound with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of anthracene in the presence of oxygen. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2(1H)-Anthracenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of anthraquinone, a compound with significant industrial importance.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of anthracen-2-ol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracen-2-ol.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Anthracenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving photochemical reactions.
Biology: Research has explored its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Anthracenone involves its interaction with molecular targets through its ketone functional group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Anthracene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Anthraquinone: Contains two ketone groups, making it more oxidized and chemically distinct from 2(1H)-Anthracenone.
Phenanthrene: A structural isomer of anthracene, but with different chemical properties due to its fused ring system.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective oxidation and reduction reactions. Its ketone functional group also allows for diverse chemical modifications, making it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
108121-79-5 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1H-anthracen-2-one |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8H,9H2 |
InChI-Schlüssel |
WIGJKQWSXRGQBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=CC2=CC3=CC=CC=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


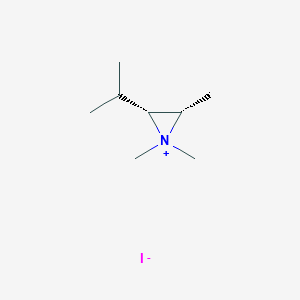

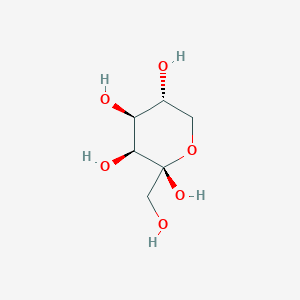
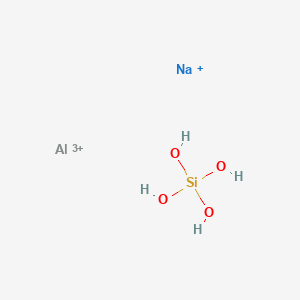
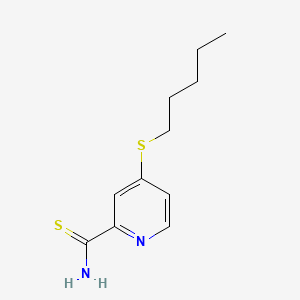

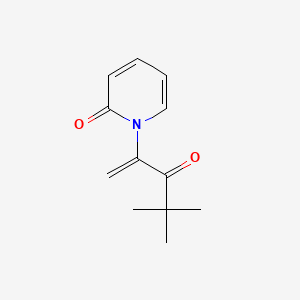
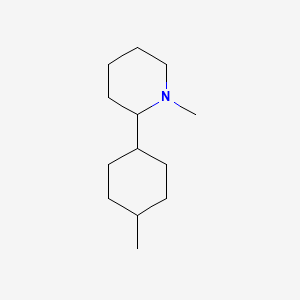
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
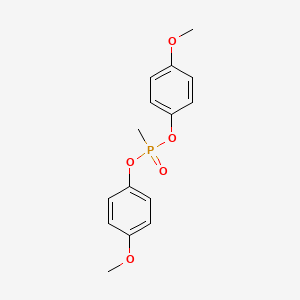

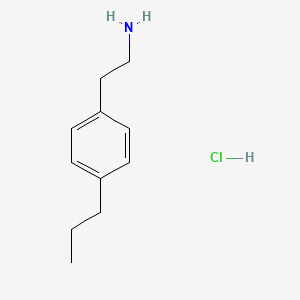
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
